molecular formula C13H14N4O3S B2669309 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2097913-20-5

2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2669309
CAS No.: 2097913-20-5
M. Wt: 306.34
InChI Key: OJYOZCAJDPXMOT-UHFFFAOYSA-N
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Description

2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring attached via a carbonyl group The pyrrolidine ring is further substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiadiazole moiety: This step involves the reaction of the pyrrolidine derivative with thiadiazole precursors under specific conditions, such as the presence of a base and a suitable solvent.

    Attachment of the pyridine ring: The final step involves coupling the pyrrolidine-thiadiazole intermediate with a methoxy-substituted pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine and pyrrolidine rings may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-19-12-10(3-2-5-14-12)13(18)17-6-4-9(8-17)20-11-7-15-21-16-11/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOZCAJDPXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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